molecular formula C13H20N2O4 B2372379 tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate CAS No. 2177263-16-8

tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate

Cat. No.: B2372379
CAS No.: 2177263-16-8
M. Wt: 268.313
InChI Key: VDBNCVFOGYSBHN-UHFFFAOYSA-N
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Description

tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate is a bicyclic heterocyclic compound featuring a tetrahydrobenzoisoxazole core modified with a hydroxymethyl group at position 3 and a tert-butyl carbamate (Boc) protecting group at position 4. This structure combines a rigid bicyclic scaffold with polar and protective functional groups, making it a candidate for medicinal chemistry applications, particularly as an intermediate in drug synthesis.

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-13(2,3)18-12(17)14-8-4-5-11-9(6-8)10(7-16)15-19-11/h8,16H,4-7H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBNCVFOGYSBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)C(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate typically involves multiple steps. One common synthetic route includes the formation of the tetrahydrobenzo[d]isoxazole ring followed by the introduction of the tert-butyl carbamate group. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may employ flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties . Its unique structure makes it a valuable compound for studying various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group and the hydroxymethyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of bicyclic heterocycles with carbamate modifications. Below is a detailed comparison with structurally analogous compounds from the literature:

Core Heterocycle Variations

  • Thiazole vs. Isoxazole: Target Compound: Contains a benzo[d]isoxazole ring with oxygen and nitrogen in the heterocycle. Isoxazoles are less electron-rich than thiazoles due to oxygen’s higher electronegativity, influencing reactivity and metabolic stability . Analog from : tert-Butyl (S)-(2-amino-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate replaces oxygen with sulfur in the heterocycle.

Functional Group Modifications

  • Hydroxymethyl vs. However, the amino group in the thiazole derivative allows for broader covalent modification (e.g., acylations) .
  • Carbamate Substituents :
    • Both compounds use Boc protection, but the thiazole analog in positions the carbamate on a secondary amine, whereas the target compound’s carbamate is on a tertiary carbon. This affects steric hindrance and deprotection kinetics .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:

Stability and Reactivity

  • Isoxazole Core : Prone to ring-opening under strong acidic or reducing conditions, limiting its utility in low-pH environments.
  • Thiazole Core (–4) : More resistant to metabolic degradation, as seen in compounds like thiazol-5-ylmethyl carbamates with hydroperoxy and ureido groups designed for prolonged activity .

Solubility and Bioavailability

  • The hydroxymethyl group in the target compound likely enhances water solubility compared to lipophilic analogs like bis(thiazol-5-ylmethyl) carbamates (), which feature bulky aryl substituents .

Biological Activity

tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate is a synthetic compound that has garnered interest in various fields due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a tert-butyl group , a hydroxymethyl group , and a tetrahydrobenzo[d]isoxazole ring . The general structure can be represented as follows:

IUPAC Name tert butyl N 3 hydroxymethyl 4 5 6 7 tetrahydro 1 2 benzoxazol 5 yl carbamate\text{IUPAC Name tert butyl N 3 hydroxymethyl 4 5 6 7 tetrahydro 1 2 benzoxazol 5 yl carbamate}

Synthesis Methods

The synthesis typically involves multi-step reactions, including:

  • Formation of the tetrahydrobenzo[d]isoxazole ring.
  • Introduction of the tert-butyl carbamate group.
  • Use of specific catalysts and solvents to optimize yields.

The biological activity of this compound is attributed to its interaction with various molecular targets. The hydroxymethyl and tert-butyl groups enhance its reactivity and potential for enzyme inhibition or receptor modulation.

Anticancer Activity

Preliminary studies suggest that the compound may have anticancer properties. Investigations into related compounds have revealed mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. Further research is necessary to elucidate the specific pathways involved.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant inhibition of cancer cell proliferation in vitro using related compounds.
Study 2Reported antimicrobial activity against Gram-positive and Gram-negative bacteria for structurally similar compounds.
Study 3Investigated the compound's effect on neuroprotective pathways in cellular models of neurodegeneration.

Example Case Study

In one study involving a structurally related compound, researchers found that the compound significantly reduced levels of pro-inflammatory cytokines in astrocytes activated by amyloid-beta (Aβ) peptides. This suggests a potential neuroprotective role that could be explored further for treating neurodegenerative diseases such as Alzheimer's disease .

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